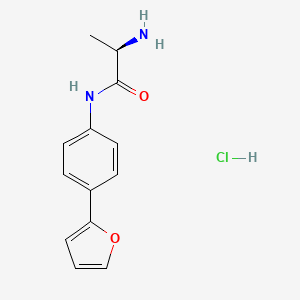

TAAR1 agonist 1 (hydrochloride)

Description

Overview of Trace Amine-Associated Receptor 1 (TAAR1) as a Novel Therapeutic Target in Central Nervous System Research

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a significant and promising therapeutic target in the field of neuropharmacology. nih.govmdpi.com Located in key brain regions associated with mood, cognition, and reward, TAAR1 plays a crucial role in modulating the activity of several major neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and glutamate (B1630785). psychiatrictimes.comwikipedia.org Unlike traditional psychopharmacological agents that often directly target dopamine receptors, TAAR1 offers a more nuanced approach by fine-tuning neurotransmitter signaling. patsnap.com

The receptor is activated by endogenous trace amines, such as β-phenylethylamine, tyramine, and tryptamine, which are present at much lower concentrations than classical monoamine neurotransmitters. wikipedia.orgpatsnap.com Activation of TAAR1 can lead to a cascade of intracellular events, including the production of cyclic AMP (cAMP), which in turn influences neuronal excitability and communication. patsnap.com This modulatory role has positioned TAAR1 as a key player in the pathophysiology of various neuropsychiatric conditions, including schizophrenia, depression, and substance use disorders. nih.govpsychiatrictimes.com The development of selective TAAR1 agonists, therefore, represents a novel strategy for treating these complex disorders, potentially offering improved efficacy and a more favorable side-effect profile compared to existing treatments. consensus.appnih.gov

Contextualizing TAAR1 Agonist 1 (hydrochloride) within the Landscape of Emerging Psychopharmacological Agents

TAAR1 Agonist 1 (hydrochloride), also identified as compound 6E, is a novel and potent agonist for the TAAR1 receptor. medchemexpress.commedchemexpress.com It stands out in the landscape of emerging psychopharmacological agents due to its specific mechanism of action. This compound is of particular interest to researchers for its potential application in the study and treatment of schizophrenia. medchemexpress.commedchemexpress.com

The development of TAAR1 agonists like TAAR1 Agonist 1 (hydrochloride) signifies a shift away from the direct dopamine D2 receptor antagonism that has been the cornerstone of antipsychotic therapy for decades. patsnap.com Instead, these newer agents aim to modulate dopaminergic and glutamatergic pathways, which are also implicated in the pathophysiology of schizophrenia. nih.gov Preclinical studies have shown that TAAR1 agonists can reduce psychosis-like behaviors in animal models without inducing the motor side effects or weight gain commonly associated with current antipsychotics. consensus.app

TAAR1 Agonist 1 (hydrochloride) is noted for its ability to activate both the Gs and Gq signaling pathways of the TAAR1 receptor. medchemexpress.com This dual activation property is a significant research finding, as it may contribute to its therapeutic effects. Specifically, research has indicated that TAAR1 Agonist 1 (hydrochloride) can significantly alleviate cognitive deficits in animal models of schizophrenia induced by MK-801, a substance that blocks NMDA receptors and mimics certain symptoms of the disorder. medchemexpress.com This suggests a potential for this compound to address not only the positive symptoms of schizophrenia but also the challenging cognitive impairments.

Detailed Research Findings

The following table summarizes key research findings related to TAAR1 Agonist 1 (hydrochloride).

| Feature | Description | Source |

| Compound Name | TAAR1 agonist 1 (hydrochloride) | medchemexpress.com |

| Alternate Identifier | Compound 6E | medchemexpress.com |

| Chemical Formula | C₁₃H₁₅ClN₂O₂ | |

| Molecular Weight | 266.72 g/mol | medchemexpress.com |

| Target Receptor | Trace Amine-associated Receptor 1 (TAAR1) | medchemexpress.commedchemexpress.com |

| Mechanism of Action | Potent TAAR1 agonist with dual TAAR1-Gs/Gq pathway activation. | medchemexpress.com |

| Therapeutic Indication (Research) | Schizophrenia | medchemexpress.commedchemexpress.com |

| Key Preclinical Finding | Significantly alleviates MK-801-induced schizophrenia-like cognitive phenotypes. | medchemexpress.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H15ClN2O2 |

|---|---|

Molecular Weight |

266.72 g/mol |

IUPAC Name |

(2R)-2-amino-N-[4-(furan-2-yl)phenyl]propanamide;hydrochloride |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-9(14)13(16)15-11-6-4-10(5-7-11)12-3-2-8-17-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1 |

InChI Key |

UESNWTLCPYNWRY-SBSPUUFOSA-N |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N.Cl |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N.Cl |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Trace Amine Associated Receptor 1 Taar1

TAAR1 Receptor Expression and Subcellular Localization

TAAR1 exhibits a distinct expression pattern, primarily localized intracellularly within neurons. frontiersin.org Its presence has been identified in various brain regions and peripheral tissues, indicating its diverse physiological roles.

Distribution in Monoaminergic Neurons of the Central Nervous System

TAAR1 is notably expressed in key monoaminergic nuclei of the central nervous system, where it plays a crucial role in regulating dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) levels. nih.govresearchgate.net Studies in rhesus monkeys and mice have revealed significant TAAR1 mRNA expression in the following areas:

Ventral Tegmental Area (VTA): A critical hub for dopamine production, the VTA shows notable TAAR1 expression, suggesting a direct influence on the reward and motivation pathways. nih.govnih.govnih.gov

Substantia Nigra: This region, rich in dopaminergic neurons, also expresses TAAR1, implicating its involvement in motor control. nih.govnih.gov In fact, TAAR1 has been found to be co-localized with the dopamine transporter in a subset of these neurons. nih.gov

Dorsal Raphe Nucleus: As a primary source of serotonin, the expression of TAAR1 in the dorsal raphe nucleus points to its role in modulating serotonergic neurotransmission, which is integral to mood and emotional regulation. nih.govresearchgate.netnih.gov

Locus Coeruleus: The presence of TAAR1 in this nucleus, the principal site for norepinephrine synthesis, suggests its influence on arousal, attention, and the fight-or-flight response. nih.gov However, some studies indicate that TAAR1 activation does not alter the firing frequency of noradrenergic neurons in this area, suggesting a more complex regulatory mechanism. nih.gov

Expression in Specific Brain Regions

Beyond the monoaminergic cell bodies, TAAR1 is also expressed in several brain regions that receive projections from these nuclei:

Prefrontal Cortex: TAAR1 expression in the prefrontal cortex, particularly the prelimbic and infralimbic subregions, points to its involvement in higher-order cognitive functions and the regulation of behavior. researchgate.netnih.govmdpi.com

Amygdala: The presence of TAAR1 in the amygdala, a key area for processing emotions like fear and anxiety, suggests its role in emotional regulation. nih.govnih.govwikipedia.org

Striatum: TAAR1 mRNA is found in both the dorsal and ventral striatum, including the nucleus accumbens, implicating its role in motor function and reward-based learning. nih.govnih.gov

Peripheral and Extraneuronal TAAR1 Expression

TAAR1 is not confined to the central nervous system; it is also expressed in various peripheral tissues and cells, highlighting its systemic functions. wikipedia.org

Immune System: TAAR1 is present in white blood cells, including lymphocytes. wikipedia.org Its activation in these cells can trigger immune responses, such as leukocyte chemotaxis and the secretion of inflammatory molecules. wikipedia.org

Gastrointestinal Tract: Significant TAAR1 expression is found in the stomach, small intestine, and duodenum, suggesting a role in regulating gastrointestinal functions. wikipedia.org

Endogenous and Exogenous Ligand Recognition and Binding Affinities to TAAR1

TAAR1 is activated by a diverse array of endogenous and exogenous ligands. Endogenous ligands include trace amines such as β-phenylethylamine, p-tyramine, tryptamine, and octopamine. wikipedia.orguniprot.orgnih.gov It is also responsive to the monoamine neurotransmitters dopamine and serotonin, albeit to a lesser extent than its primary trace amine ligands. uniprot.org A particularly potent endogenous agonist is 3-iodothyronamine (B1242423) (T1AM), a derivative of thyroid hormone. wikipedia.orguniprot.org

Exogenous ligands for TAAR1 include psychoactive substances like amphetamine and methamphetamine. uniprot.orgrepec.org The structural similarities between these compounds and endogenous trace amines allow them to bind to and activate the receptor. nih.gov

The binding affinities of these ligands for TAAR1 vary. For instance, amphetamine has been shown to stimulate cAMP production in cells expressing rat TAAR1 with an EC50 value comparable to that of β-phenylethylamine. nih.gov The development of selective TAAR1 agonists, such as RO5166017, has been crucial for elucidating the specific functions of this receptor. nih.gov

Downstream Signaling Cascades and Intracellular Mechanisms of TAAR1 Activation

Activation of TAAR1 initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and other cellular processes.

G Protein Coupling Preferences (Gs, Gq, Gi) and Adenylyl Cyclase/cAMP Production

TAAR1 exhibits promiscuous G protein coupling, interacting with Gs, Gq, and Gi proteins depending on the activating ligand. wikipedia.orguniprot.org

Gs Coupling: A primary signaling pathway for TAAR1 involves its coupling to the Gs alpha subunit. nih.govwikipedia.org This interaction leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). wikipedia.orgyoutube.comyoutube.com The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit cellular responses. wikipedia.orgyoutube.comscienceopen.com This Gs-mediated pathway is a key mechanism by which TAAR1 agonists modulate monoaminergic systems. wikipedia.org

Gq Coupling: TAAR1 can also couple to Gq proteins, a pathway that has been highlighted by the development of dual Gs/Gq activating agonists. medchemexpress.com Gq activation stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). wikipedia.org

Gi Coupling: In some instances, TAAR1 has been shown to couple to Gi proteins, which inhibit adenylyl cyclase and reduce cAMP levels. uniprot.org This suggests a more complex and nuanced regulation of cellular activity by TAAR1.

The ability of TAAR1 to engage multiple G protein signaling pathways underscores its versatility as a modulator of cellular function, contributing to its diverse physiological effects in both the central nervous system and peripheral tissues.

Protein Kinase-Mediated Phosphorylation Pathways (e.g., PKA, PKC, AKT/GSK3)

The activation of TAAR1 initiates a complex network of intracellular signaling cascades, prominently featuring the involvement of several protein kinases. These kinases, through the process of phosphorylation, play a pivotal role in mediating the downstream effects of TAAR1.

Upon agonist binding, TAAR1 primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.comwikipedia.org This elevation in cAMP is a critical step that triggers the activation of Protein Kinase A (PKA). mdpi.comnih.gov Concurrently, TAAR1 can also couple to Gq proteins, which activates phospholipase C, leading to the production of diacylglycerol and inositol trisphosphate, which in turn activates Protein Kinase C (PKC). nih.govnih.gov Both PKA and PKC are serine/threonine kinases that phosphorylate a variety of intracellular proteins, thereby modulating their activity and leading to diverse cellular responses. nih.gov For instance, in the immune system, TAAR1 signaling through both PKA and PKC phosphorylation cascades is associated with the activation of lymphocyte immuno-characteristics. wikipedia.org

Beyond the canonical G protein-dependent pathways, TAAR1 signaling also involves the Protein Kinase B (AKT)/Glycogen Synthase Kinase 3 (GSK3) pathway. nih.govfrontiersin.org Evidence suggests that TAAR1 activation can lead to the phosphorylation and subsequent inhibition of GSK3β. consensus.appnih.gov This is particularly relevant in the context of TAAR1's interaction with the dopamine D2 receptor, where the formation of a TAAR1-D2R heteromer appears to shift signaling towards a β-arrestin-dependent pathway that results in reduced GSK3β activation. consensus.appresearchgate.net The modulation of the AKT/GSK3β signaling cascade is significant as this pathway is implicated in a range of cellular processes, and its dysregulation has been linked to various neuropsychiatric conditions. consensus.app

| Pathway Component | Role in TAAR1 Signaling | Key Findings |

| PKA | Activated by cAMP following Gαs coupling. | Mediates downstream effects of TAAR1 activation. mdpi.comnih.gov |

| PKC | Activated following Gq coupling. | Involved in TAAR1-mediated cellular responses. nih.govnih.gov |

| AKT/GSK3β | Modulated by TAAR1, particularly through β-arrestin pathways. | TAAR1 activation can lead to the inhibition of GSK3β. nih.govconsensus.appnih.gov |

G Protein-Independent Signaling and Beta-Arrestin Recruitment

In addition to the classical G protein-mediated signaling, TAAR1 can also initiate signaling cascades that are independent of G proteins, primarily through the recruitment of β-arrestins. nih.govnih.gov β-arrestins are scaffolding proteins that were initially recognized for their role in GPCR desensitization and internalization. However, they are now understood to be crucial mediators of G protein-independent signaling pathways. nih.govyoutube.com

Upon agonist-induced phosphorylation of the intracellular domains of TAAR1 by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. youtube.com This recruitment can lead to the activation of downstream signaling molecules, including those in the AKT/GSK3β pathway. nih.govfrontiersin.org Specifically, TAAR1 has been shown to signal via a β-arrestin2-dependent pathway that involves AKT and GSK3β. nih.gov This mode of signaling is particularly noteworthy in the context of TAAR1's interaction with other receptors, such as the dopamine D2 receptor, where β-arrestin recruitment to the TAAR1-D2R heteromer plays a key role in modulating downstream signaling. consensus.appresearchgate.net The ability of TAAR1 to engage in both G protein-dependent and -independent signaling adds a layer of complexity and versatility to its pharmacological profile.

| Signaling Molecule | Function in TAAR1 Pathway | Significance |

| β-Arrestin | Recruited to phosphorylated TAAR1. | Mediates G protein-independent signaling and receptor internalization. nih.govnih.govnih.gov |

| AKT | Activated downstream of β-arrestin recruitment. | A key kinase in G protein-independent TAAR1 signaling. nih.govfrontiersin.org |

| GSK3β | Inhibited by AKT phosphorylation. | A downstream effector of the β-arrestin-mediated pathway. consensus.appnih.gov |

Receptor Heterodimerization and Functional Crosstalk with Other G Protein-Coupled Receptors (GPCRs)

TAAR1's function is further diversified through its ability to form heterodimers with other GPCRs. This receptor heterodimerization leads to functional crosstalk, where the signaling properties of the interacting receptors are mutually modulated.

The most extensively studied interaction is the heterodimerization of TAAR1 with the dopamine D2 receptor (D2R). nih.govnih.govduke.edu This physical association has profound functional consequences. For instance, the formation of TAAR1-D2R heterodimers can alter the signaling output of both receptors. When co-expressed, D2R antagonists like haloperidol, raclopride, and amisulpride (B195569) have been shown to enhance TAAR1-mediated cAMP signaling. nih.govduke.edu This suggests a functional antagonism within the heterodimer, where the D2R tonically inhibits TAAR1 signaling.

Furthermore, the interaction between TAAR1 and D2R modulates G protein-independent signaling. The activation of the TAAR1-D2R complex appears to shift TAAR1 signaling from the canonical Gαs-cAMP pathway towards a β-arrestin2-mediated pathway, which results in the inhibition of GSK3β. consensus.appresearchgate.net This reciprocal regulation is thought to be a key mechanism by which TAAR1 agonists can modulate dopaminergic neurotransmission without directly acting as D2R antagonists. nih.gov While the interaction with the D3 receptor is less characterized, the extensive modulation of the dopaminergic system by TAAR1 suggests potential crosstalk. nih.gov

TAAR1 also engages in functional crosstalk with serotonin receptors. Co-expression of TAAR1 with the 5-HT1A or 5-HT1B receptor has been shown to attenuate the signaling induced by their respective agonists, serotonin. nih.gov This suggests a negative modulatory interaction. One study has provided evidence for the formation of heteromeric complexes between TAAR1 and the 5-HT1b receptor. nih.gov In cells co-expressing both receptors, the signaling of the TAAR1 agonist 3-iodothyronamine (3-T1AM) was mediated solely through TAAR1, while its ability to activate 5-HT1b was abrogated, indicating a significant functional alteration within the heteromer. nih.gov The clinical candidate ulotaront is an agonist at both TAAR1 and 5-HT1A receptors, and this dual activity is believed to contribute to its therapeutic effects. nih.gov The interaction with the 5-HT7 receptor is less defined, though the broad influence of TAAR1 on the serotonergic system suggests a potential for functional modulation. youtube.com

TAAR1 demonstrates reciprocal regulation with α2-adrenergic receptors (α2-ADR). Similar to its interaction with dopamine and serotonin autoreceptors, co-expression of TAAR1 with α2A or α2B adrenergic receptors leads to an attenuation of norepinephrine-induced signaling. nih.gov This indicates that TAAR1 can functionally antagonize the signaling of these presynaptic autoreceptors. This interaction is another example of how TAAR1 can modulate monoaminergic systems, in this case, the noradrenergic system, through receptor-receptor interactions.

| Interacting Receptor | Type of Interaction | Functional Consequence |

| Dopamine D2 Receptor | Heterodimerization | Mutual modulation of signaling, shift towards β-arrestin pathway. consensus.appnih.govnih.gov |

| Serotonin 5-HT1A/1B Receptors | Functional Crosstalk/Heteromerization | Attenuation of serotonin receptor signaling. nih.govnih.gov |

| Alpha2-Adrenoceptors | Functional Crosstalk | Attenuation of adrenergic receptor signaling. nih.gov |

Preclinical Pharmacological Characterization of Taar1 Agonist 1 Hydrochloride

In Vitro Agonist Activity and Functional Selectivity at TAAR1

Potency and Efficacy in TAAR1 Activation Assays (e.g., cAMP production, BRET-based assays)

The activation of TAAR1, a Gs protein-coupled receptor, typically leads to an increase in intracellular cyclic AMP (cAMP) levels. patsnap.comnih.gov The potency and efficacy of TAAR1 agonist 1 (hydrochloride) have been evaluated using various in vitro assays.

Bioluminescence Resonance Energy Transfer (BRET) assays are a common method to monitor real-time cAMP accumulation within cells following agonist stimulation. frontiersin.orgresearchgate.net In HEK-293 cells transfected with TAAR1, agonists induce a conformational change in a BRET-based biosensor, leading to a detectable change in the BRET ratio that corresponds to cAMP levels. frontiersin.org Studies have utilized this method to determine the dose-dependent activation of TAAR1 by various agonists. frontiersin.orgresearchgate.net For instance, the potency of agonists is often expressed as an EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

The following table summarizes the in vitro activity of a TAAR1 agonist, demonstrating its potency in a BRET-based cAMP assay.

Interactive Data Table: In Vitro Activity of a TAAR1 Agonist

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Ulotaront (1) | TAAR1 Agonism | - | EC₅₀ | 38 nM | acs.org |

Characterization of Gs/Gq Dual-Pathway Activation Property

Recent research has revealed that TAAR1 can couple to various G protein subtypes, including Gs, Gq, and Gi. bioworld.com While many known TAAR1 agonists primarily activate the canonical Gs signaling pathway, leading to cAMP production, some compounds exhibit functional selectivity by activating alternative pathways. nih.gov

TAAR1 agonist 1 has been identified as a potent agonist with a dual activation property for both the Gs and Gq pathways. medchemexpress.com The Gq pathway activation leads to downstream signaling mediated by phospholipase C (PLC), resulting in the production of inositol (B14025) 1,4,5-trisphosphate and diacylglycerol, which are second messengers for calcium-dependent protein kinase C (PKC). nih.gov

A novel TAAR1 agonist was recently identified as a lead TAAR1-Gs/Gq dual-pathway agonist with the following characteristics:

EC₅₀-Gs: 46.5 nM bioworld.com

EC₅₀-Gq: 40.5 nM bioworld.com

This dual activation may offer therapeutic advantages over single-pathway agonists. bioworld.comnih.gov

Modulation of Monoaminergic and Glutamatergic Neurotransmission by TAAR1 Agonist 1 (hydrochloride)

TAAR1 plays a crucial role in regulating the activity of several neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). wikipedia.orgnih.gov

Regulation of Dopamine Transporter (DAT) Function and Dopamine Efflux

TAAR1 activation has been shown to influence the function of the dopamine transporter (DAT). drugbank.comnih.gov Studies have demonstrated that TAAR1 activation can lead to the phosphorylation-dependent efflux of dopamine via the DAT and can also cause the internalization of the dopamine transporter. nih.gov This modulation of DAT function is dependent on protein kinase A (PKA) and protein kinase C (PKC). nih.govnih.gov

The interaction between TAAR1 and DAT is complex. While some studies suggest that TAAR1-mediated effects on dopamine transmission occur in a DAT-independent manner, others highlight the co-expression of TAAR1 and DAT in dopamine neurons and the enhancement of TAAR1 signaling in the presence of DAT. nih.govnih.gov The activation of TAAR1 can lead to an increase in extracellular dopamine levels through competitive inhibition of reuptake and by promoting dopamine efflux. nih.gov

Effects on Dopaminergic Neuronal Activity and Release in Mesocorticolimbic System

The mesocorticolimbic dopamine system, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc), is a key area for reward and motivation. wikipedia.org TAAR1 is expressed in these regions and acts as a modulator of dopaminergic activity. nih.govnih.gov

Activation of TAAR1 has been shown to inhibit the firing rate of dopaminergic neurons in the VTA. nih.govnih.gov This inhibitory effect can prevent a hyper-dopaminergic state. wikipedia.org Selective TAAR1 agonists have demonstrated the ability to suppress VTA neuronal firing and inhibit electrically stimulated dopamine release in the NAc. nih.gov

The following table summarizes the effects of TAAR1 activation on dopaminergic neurons:

Interactive Data Table: Effects of TAAR1 Activation on Dopaminergic Neurons

| Effect | Brain Region | Mechanism | Reference |

|---|---|---|---|

| Inhibition of neuronal firing | Ventral Tegmental Area (VTA) | Direct activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs) | wikipedia.orgnih.gov |

| Inhibition of dopamine release | Nucleus Accumbens (NAc) | - | nih.gov |

Impact on Glutamatergic Signaling and NMDA Receptor Function

Trace Amine-Associated Receptor 1 (TAAR1) plays a crucial role in modulating glutamatergic neurotransmission, particularly through its influence on N-methyl-D-aspartate (NMDA) receptor function. nih.govnih.gov Studies have demonstrated that TAAR1 is expressed in key brain regions involved in cognitive processes, such as the prefrontal cortex (PFC), primarily in pyramidal neurons. nih.govuniupo.it The absence of TAAR1 has been shown to result in deficient functionality and altered subunit composition of NMDA receptors in these neurons. nih.govnih.gov This dysregulation of cortical glutamate (B1630785) transmission is associated with behavioral phenotypes characterized by perseverance and impulsivity in animal models. nih.gov

Pharmacological activation of TAAR1 with selective agonists has been shown to counteract the behavioral effects of NMDA receptor antagonists. nih.govmdpi.com For instance, TAAR1 agonists can reduce the hyperlocomotion induced by NMDA receptor antagonists like phencyclidine (PCP) and L-687,414, an effect that is absent in mice lacking the TAAR1 receptor, confirming the receptor's involvement. mdpi.com This suggests that TAAR1 activation can mitigate the consequences of hypoglutamatergic states, which are implicated in the pathophysiology of certain neuropsychiatric disorders. mdpi.compnas.org The ability of TAAR1 agonists to modulate glutamatergic activity may be a key mechanism underlying their therapeutic potential. mdpi.com

Research indicates that TAAR1's influence is not limited to a single neurotransmitter system but rather involves a complex interplay between monoaminergic and glutamatergic pathways. pnas.org By modulating dopamine and serotonin neuron firing rates, TAAR1 can indirectly influence glutamatergic circuits. pnas.org The direct modulation of NMDA receptor function by TAAR1 in cortical neurons provides a more direct mechanism for its effects on cognition and behavior. nih.govnih.gov Studies using patch-clamp recordings have revealed a reduction in NMDA receptor-mediated currents in the pyramidal neurons of TAAR1 knockout mice, indicating a direct impact on receptor activity. nih.gov

Structure-Activity Relationship (SAR) and Molecular Modeling Studies of TAAR1 Agonist 1 (hydrochloride)

Structural Basis of Ligand Binding and Receptor Activation via Cryo-Electron Microscopy (Cryo-EM)

Recent advancements in cryo-electron microscopy (Cryo-EM) have provided unprecedented, high-resolution insights into the structural basis of TAAR1 activation by various agonists. nih.govnih.gov These studies have revealed the three-dimensional architecture of human TAAR1 in complex with G-proteins and bound to a range of ligands, including endogenous trace amines and synthetic agonists. nih.govrcsb.orgpdbj.org

A key feature identified in the TAAR1 structure is a "lid-like" extracellular loop 2 (ECL2), which forms a helix/loop structure that covers the ligand-binding pocket. rcsb.org The binding of an agonist induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways. The primary amine group of many agonists forms a crucial interaction with a conserved aspartic acid residue (Asp103 in human TAAR1) in transmembrane helix 3 (TM3), which acts as an anchor point for ligand binding. nih.govacs.org

Cryo-EM structures have also elucidated two distinct binding pockets within the receptor: a primary amine recognition pocket (PARP) and a second, more extended binding pocket (SBP). nih.gov The PARP accommodates the core amine structure common to many TAAR1 agonists, while the SBP can bind diverse chemical moieties, contributing to the receptor's ability to recognize a wide array of ligands. nih.govnih.gov This structural arrangement explains the polypharmacology observed with some TAAR1 ligands and provides a template for designing agonists with specific properties. nih.gov Furthermore, these structures have highlighted a "twin" toggle switch mechanism involved in receptor activation. nih.gov

The detailed structural information obtained from Cryo-EM studies is invaluable for understanding the molecular determinants of ligand selectivity and efficacy at TAAR1, paving the way for the structure-based design of novel therapeutic agents. nih.govnih.gov

Rational Design and Optimization Strategies for Potent TAAR1 Agonists

The development of potent and selective TAAR1 agonists has been significantly advanced through rational design and optimization strategies, guided by an increasing understanding of the receptor's structure and pharmacology. nih.govtandfonline.com Early efforts in agonist design often utilized the chemical scaffold of endogenous TAAR1 ligands, such as 3-iodothyronamine (B1242423) (T1AM), as a starting point. nih.govresearchgate.net These initial strategies involved modifying the ethylamine (B1201723) portion and the biaryl ether moiety of the T1AM molecule to explore the structure-activity relationships (SAR). researchgate.netnih.gov

Subsequent research has focused on developing novel chemical scaffolds, including those based on oxazoline, imidazole, and biguanide (B1667054) cores. nih.gov For instance, the optimization of imidazole-based compounds led to the discovery of highly selective TAAR1 agonists. nih.gov A common strategy involves the selective optimization of side activities (SOSA), where known ligands for other receptors with some affinity for TAAR1 are modified to enhance their potency and selectivity for TAAR1. tandfonline.com

A key pharmacophoric feature for many TAAR1 agonists is the presence of a basic core and an aromatic or heteroaromatic moiety. nih.gov The spatial arrangement and electronic properties of these features are critical for effective binding and receptor activation. For example, a "Y-shape" conformation has been proposed as favorable for TAAR1 ligands, allowing for interactions with key residues in the binding pocket, such as Asp103 and surrounding aromatic residues. nih.govresearchgate.net

The iterative process of designing, synthesizing, and testing new compounds, informed by SAR data and molecular modeling, has led to the identification of agonists with improved potency and species-specific selectivity. mdpi.com These optimization strategies are crucial for developing clinical candidates with desirable pharmacological profiles. nih.gov

Computational Approaches in Ligand Discovery (e.g., Molecular Docking, QSAR, AlphaFold Screening)

Computational methods have become indispensable tools in the discovery and optimization of TAAR1 agonists, accelerating the identification of novel chemical scaffolds and providing insights into ligand-receptor interactions. nih.govuniupo.it

Molecular Docking simulations are widely used to predict the binding poses of potential ligands within the TAAR1 binding site. nih.govnih.gov These studies have consistently highlighted the importance of a hydrogen bond between the ligand's basic amine group and the aspartic acid residue at position 3.32 (Asp103 in hTAAR1). nih.govmdpi.com Docking studies have also helped to rationalize the SAR of different agonist series and to identify key interactions with other residues, such as aromatic stacking with phenylalanine residues. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the chemical structures of TAAR1 ligands with their biological activities. nih.gov These models help to identify the physicochemical properties that are most important for agonist potency and can be used to predict the activity of new, untested compounds. nih.gov QSAR studies have also been instrumental in understanding the basis for species-specific differences in ligand recognition between human and rodent TAAR1. nih.gov

AlphaFold Screening represents a significant advancement in computational drug discovery. The availability of highly accurate protein structure predictions from AlphaFold has enabled large-scale virtual screening campaigns for new TAAR1 agonists. nih.govnih.gov In a notable study, a virtual screen of over 16 million compounds using an AlphaFold-generated model of TAAR1 identified a significant number of novel agonists with potencies in the micromolar to nanomolar range. nih.govnih.govnews-medical.net The hit rate from the AlphaFold-based screen was substantially higher than that from screens using traditional homology models, demonstrating the power of this new technology to accelerate drug discovery. nih.govnih.govresearchgate.net

These computational approaches, often used in combination, provide a powerful platform for the rational design and discovery of novel TAAR1 agonists, significantly reducing the time and resources required for preclinical development. researchgate.netnih.gov

Preclinical Efficacy and Therapeutic Potential of Taar1 Agonist 1 Hydrochloride

Antipsychotic-Like Effects in Preclinical Animal Models of Psychosis

Trace amine-associated receptor 1 (TAAR1) has surfaced as a compelling therapeutic target for neuropsychiatric conditions, including schizophrenia, due to its ability to modulate key neurotransmitter systems like dopamine (B1211576), serotonin (B10506), and glutamate (B1630785). nih.govconsensus.appresearchgate.net Agonists of this receptor, in particular, have demonstrated promising antipsychotic-like properties in a variety of preclinical models. nih.govconsensus.appresearchgate.net

Attenuation of MK-801-Induced Schizophrenia-Like Cognitive Phenotypes and Hyperactivity

The non-competitive NMDA receptor antagonist MK-801 (dizocilpine) is widely used in preclinical research to induce behavioral abnormalities in rodents that mimic the positive, negative, and cognitive symptoms of schizophrenia. frontiersin.orgnih.govnih.govcncb.ac.cnnih.gov A hallmark of MK-801 administration is hyperlocomotion, which is considered to be a correlate of the positive symptoms of schizophrenia. frontiersin.orgnih.gov TAAR1 agonists have shown efficacy in mitigating these MK-801-induced behaviors. For instance, studies have demonstrated that TAAR1 agonists can suppress the hyperactivity induced by MK-801 in a dose-dependent manner. nih.gov This effect is believed to be mediated through the modulation of dopamine and serotonin receptors. nih.gov

Furthermore, TAAR1 agonists have been shown to reverse cognitive deficits induced by NMDA receptor antagonists. For example, the TAAR1 agonist RO5256390 was found to reverse PCP-induced deficits in executive function in rats. nih.gov This suggests that TAAR1 activation may not only address the positive symptoms but also the cognitive impairments associated with schizophrenia. nih.gov The ability of TAAR1 agonists to counteract the effects of NMDA receptor antagonists like MK-801 and PCP highlights their potential as a novel class of antipsychotics with a broader spectrum of activity. nih.govoup.com

| Preclinical Model | TAAR1 Agonist Effect | Observed Outcome | Reference |

| MK-801-Induced Hyperactivity | Suppression | Reduction of hyperlocomotion | nih.gov |

| PCP-Induced Cognitive Deficits | Reversal | Improved executive function | nih.gov |

Reduction of Hyperlocomotion in Dopamine Transporter Knockout (DAT-KO) Rodents

Dopamine transporter knockout (DAT-KO) rodents, which exhibit persistent hyperdopaminergia, serve as a valuable genetic model for studying psychosis-like states. nih.govnih.gov These animals display significant hyperlocomotion, a behavior analogous to the positive symptoms of schizophrenia. nih.gov Several preclinical studies have demonstrated that TAAR1 agonists can effectively reduce this hyperlocomotion in DAT-KO animals. nih.govnih.gov

For example, the TAAR1 agonist AP163 showed a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats. nih.gov This finding is consistent with other research showing that TAAR1 agonists can counteract aberrant behaviors in various animal models relevant to schizophrenia, including hyperdopaminergic DAT-KO rodents. nih.gov The mechanism underlying this effect is thought to involve the modulation of dopamine transporter function, as TAAR1 activation has been shown to influence both dopamine uptake and efflux. pharmgkb.org This ability to normalize dopamine-dependent hyperactivity validates the use of DAT-KO models for assessing the in vivo efficacy of TAAR1 agonists and underscores their therapeutic potential for disorders characterized by increased dopaminergic function. nih.govnih.gov

| Animal Model | TAAR1 Agonist | Effect on Hyperlocomotion | Reference |

| DAT-KO Rats | AP163 | Statistically significant, dose-dependent reduction | nih.gov |

| DAT-KO Rodents | Various TAAR1 Agonists | Counteraction of aberrant behavioral manifestations | nih.gov |

Effects on Stress-Induced Hyperthermia

Stress-induced hyperthermia (SIH) is a physiological response to stress that is often used as a preclinical model to assess the anxiolytic and antidepressant potential of pharmacological compounds. nih.govrug.nlumcutrecht.nl Activation of TAAR1 has been shown to attenuate this response. In wild-type mice, the selective TAAR1 agonist RO5166017 was able to prevent stress-induced hyperthermia. nih.govnih.gov This effect was absent in TAAR1 knockout mice, confirming the involvement of this receptor. nih.govnih.gov

Other TAAR1 agonists, including both full and partial agonists, have also demonstrated the ability to block SIH without altering basal body temperature, suggesting specific anxiolytic-like properties. nih.gov These findings indicate that TAAR1 activation can modulate the physiological response to stress, further supporting the potential therapeutic utility of TAAR1 agonists in managing stress-related and affective disorders. nih.govnih.gov

| TAAR1 Agonist | Effect on Stress-Induced Hyperthermia | Effect on Basal Body Temperature | Reference |

| RO5166017 | Prevention | Not specified | nih.govnih.gov |

| RO5166017, RO5203648 | Blockade | No alteration | nih.gov |

Effects in Preclinical Models of Affective Disorders

Beyond psychosis, there is growing evidence for the therapeutic potential of TAAR1 agonists in affective disorders, such as depression and anxiety. nih.govconsensus.apppatsnap.com Preclinical studies have revealed both antidepressant- and anxiolytic-like properties of these compounds. nih.govconsensus.appnih.gov

Demonstration of Anxiolytic-Like Effects

Preclinical evidence also points to the anxiolytic-like properties of TAAR1 agonists. nih.govconsensus.app As mentioned previously, TAAR1 agonists have been shown to block stress-induced hyperthermia, a response indicative of anxiolytic activity. nih.gov In a rat model of chronic unpredictable mild stress (CUMS)-induced anxiety, the novel TAAR1 agonist PCC0105004 was found to dose-dependently reduce anxiety-like behaviors in the elevated zero maze and open field tests without affecting spontaneous activity. nih.gov

| TAAR1 Agonist | Preclinical Model | Observed Effect | Reference |

| RO5166017, RO5203648 | Stress-Induced Hyperthermia | Blockade of hyperthermia | nih.gov |

| PCC0105004 | CUMS-Induced Anxiety (Rats) | Attenuation of anxiety-like behaviors | nih.gov |

| Not Specified | Defensive Withdrawal Test, Elevated Plus-Maze | No effect | nih.gov |

Neurocognitive Enhancement in Preclinical Paradigms

TAAR1's presence in cortical and limbic brain structures suggests its involvement in cognitive processes. nih.gov The receptor's ability to modulate glutamatergic, dopaminergic, and serotonergic neurotransmission—all critical for learning, memory, and executive function—positions TAAR1 agonists as potential cognitive enhancers. nih.govconsensus.apppsychiatrictimes.com

Preclinical studies have demonstrated the pro-cognitive effects of TAAR1 agonists in various animal models. nih.govresearchgate.net In non-human primates, TAAR1 agonists have been shown to improve accuracy in cognitive tasks such as the object retrieval task. nih.gov Research in rodent models of cognitive impairment has further substantiated these findings. For instance, in mice with cognitive deficits induced by β-amyloid (Aβ), a peptide associated with Alzheimer's disease, the TAAR1 agonist RO5256390 demonstrated a mild pro-cognitive effect, evidenced by improved performance in the Y-maze test. nih.govuniupo.it

The underlying mechanism for this cognitive enhancement is thought to involve the modulation of glutamate receptor function. nih.gov Studies have shown that TAAR1 activation can counteract the Aβ-induced reduction of NMDA receptor cell surface expression in cortical cells, promoting their insertion into the cell membrane. nih.govuniupo.it This action may help rescue the glutamatergic hypofunction associated with cognitive decline. nih.gov The potential of TAAR1 agonists to address cognitive deficits represents a promising area of research for conditions characterized by cognitive impairment. consensus.app

Impact on Addiction-Related Behaviors in Preclinical Models

TAAR1's role in modulating the brain's reward circuitry, particularly its influence on the dopamine system, has made it a key target for addiction research. nih.govfrontiersin.org TAAR1 agonists have shown considerable promise in preclinical models of substance abuse by attenuating the reinforcing effects of drugs and reducing drug-seeking behaviors. acs.orgnih.gov

Activation of TAAR1 has been shown to effectively reduce behaviors associated with cocaine addiction in animal models. nih.govnih.gov In rats trained to self-administer cocaine, TAAR1 agonists decrease cocaine intake. nih.gov This effect is observed in both short-access and more compulsive extended-access self-administration paradigms. nih.gov

Furthermore, TAAR1 agonists are effective in reducing the reinstatement of cocaine-seeking behavior, which serves as an animal model for relapse. nih.govnih.gov This has been demonstrated in response to various triggers, including drug-priming, cue-induced reinstatement, and stress-induced reinstatement (e.g., yohimbine-induced). nih.govnih.gov For example, the TAAR1 agonist RO5166017 attenuates drug-induced reinstatement of cocaine-seeking. nih.gov The mechanism appears to involve the negative modulation of CaMKIIα activity within the nucleus accumbens, a critical brain region in the reward system. nih.gov By dampening the signaling pathways that drive relapse, TAAR1 agonists may offer a novel therapeutic strategy for preventing relapse in individuals with cocaine use disorder. nih.govnih.gov

Table 1: Effects of TAAR1 Agonists on Cocaine-Seeking Behaviors in Preclinical Models

| Behavioral Model | Effect of TAAR1 Agonist | Key Findings | References |

| Cocaine Self-Administration | Reduction in cocaine intake | Attenuates both short-access and extended-access cocaine self-administration. | nih.gov |

| Cue-Induced Reinstatement | Attenuation of cocaine-seeking | Reduces lever pressing in response to cues previously associated with cocaine. | nih.gov |

| Drug-Primed Reinstatement | Attenuation of cocaine-seeking | Blocks the reinstatement of drug-seeking behavior triggered by a non-contingent dose of cocaine. | nih.gov |

| Yohimbine-Induced Reinstatement | Prevention of cocaine-seeking | Prevents the stress-induced reinstatement of cocaine-seeking behavior. | nih.gov |

Modulation of Metabolic Homeostasis and Energy Balance in Preclinical Models

Beyond the central nervous system, TAAR1 is expressed in peripheral tissues that are integral to metabolic regulation, including the pancreas, stomach, and duodenum. nih.gov This dual central and peripheral expression pattern has implicated TAAR1 as a novel regulator of metabolic function, with agonists demonstrating beneficial effects on body weight, food intake, and glycemic control in preclinical studies. nih.govnih.gov

TAAR1 agonists have consistently demonstrated the ability to reduce body weight and food intake in various rodent models. nih.govnih.govconsensus.app In diet-induced obesity (DIO) models in both rats and mice, administration of TAAR1 agonists leads to a significant reduction in body weight and food consumption. nih.govnih.gov For example, sub-chronic administration of the TAAR1 agonist ulotaront in rats on a high-fat diet resulted in a dose-dependent decrease in body weight and food intake. nih.gov

These compounds have also shown efficacy in mitigating weight gain induced by other factors, such as the antipsychotic drug olanzapine (B1677200) and the stress hormone corticosterone. nih.gov The mechanisms underlying these effects are believed to involve both central and peripheral actions. Centrally, TAAR1 activation modulates neurocircuits in the hypothalamus and limbic system that are involved in both homeostatic and hedonic feeding. nih.govnih.govconsensus.app Peripherally, TAAR1 agonists have been found to delay gastric emptying, which can contribute to a feeling of satiety and reduced food intake. nih.govconsensus.app

The therapeutic potential of TAAR1 agonists extends to the improvement of glucose metabolism. nih.govnih.govconsensus.app In preclinical models of diabetes and obesity, these compounds have been shown to enhance glycemic control. nih.govnih.gov For instance, TAAR1 agonists improve oral glucose tolerance in both lean and diabetic mice. nih.gov Chronic administration of ulotaront in diet-induced obese mice not only reduced body weight but also improved measures of glycemic control. nih.gov

The mechanisms contributing to improved glucose homeostasis are multifaceted. TAAR1 is expressed in pancreatic β-cells, and its activation has been shown to potentiate glucose-stimulated insulin (B600854) secretion (GSIS). nih.govbiorxiv.orgmun.ca Studies using pancreatic β-cell lines have demonstrated that TAAR1 agonists can increase insulin release in a glucose-dependent manner. nih.govmun.ca This effect is thought to be mediated through Gαs-signaling pathways, leading to an increase in cAMP. nih.govbiorxiv.org Additionally, the aforementioned delay in gastric emptying caused by TAAR1 agonists also contributes to better glycemic control by slowing the absorption of glucose from the gut. nih.gov

Table 2: Metabolic Effects of TAAR1 Agonists in Preclinical Models

| Metabolic Parameter | Model | Observed Effect of TAAR1 Agonist | References |

| Body Weight | High-Fat Diet / Diet-Induced Obesity | Reduction in body weight | nih.govnih.gov |

| Food Intake | High-Fat Diet / Diet-Induced Obesity | Reduction in food intake | nih.govnih.gov |

| Iatrogenic Weight Gain | Olanzapine- or Corticosterone-Induced | Reversal or normalization of weight gain | nih.gov |

| Glucose Tolerance | Lean and Diabetic Mice | Improvement in oral glucose tolerance | nih.gov |

| Insulin Secretion | Pancreatic β-cell lines | Potentiation of glucose-stimulated insulin secretion | nih.govbiorxiv.orgmun.ca |

| Gastric Emptying | Lean Mice and Rats | Delayed gastric emptying | nih.gov |

Influence on Gastric Emptying

Preclinical research has demonstrated that agonists of the Trace Amine-Associated Receptor 1 (TAAR1) can significantly influence gastric motility. Studies involving various TAAR1 agonists have consistently shown a delay in gastric emptying in animal models. This effect is considered a key mechanism contributing to the metabolic benefits observed with this class of compounds, such as improved glucose tolerance.

In rodent models, including both mice and rats, the administration of TAAR1 agonists has been shown to slow the rate at which stomach contents are emptied into the small intestine. For instance, the TAAR1 agonist ulotaront, along with other compounds like RO5166017 and RO5263397, has demonstrated a dose-dependent delay in gastric emptying. nih.govnih.gov This effect is not only observed in lean animals but is also considered relevant to the management of metabolic disturbances. The expression of TAAR1 in the gastrointestinal tract, including the stomach, provides a biological basis for this direct peripheral action. nih.gov

The delay in gastric emptying is thought to contribute to improved glycemic control by slowing the absorption of glucose from the gut, thereby attenuating post-meal blood sugar spikes. nih.gov This has been a key finding in the preclinical assessment of TAAR1 agonists and highlights their potential in addressing metabolic comorbidities often associated with other conditions.

Table 1: Preclinical Effects of TAAR1 Agonists on Gastric Emptying

| Compound | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Ulotaront | Mice, Rats | Dose-dependently delayed gastric emptying. | nih.govnih.gov |

| RO5166017 | Mice, Rats | Significantly delayed gastric emptying. | nih.govnih.gov |

| RO5263397 | Mice, Rats | Significantly delayed gastric emptying. | nih.govnih.gov |

Other Potential Preclinical Applications

Beyond metabolic effects, preclinical studies have illuminated other potential therapeutic avenues for TAAR1 agonists, including the modulation of sleep and the management of movement disorders.

TAAR1 agonists have been shown to exert significant effects on sleep and wakefulness in various preclinical models. A consistent finding across studies is the promotion of wakefulness and a reduction in both rapid eye movement (REM) and non-rapid eye movement (NREM) sleep. nih.govmdpi.com

The partial TAAR1 agonist RO5263397, for example, has been demonstrated to increase wakefulness and suppress both REM and NREM sleep in rodents and non-human primates. nih.govwikipedia.orgnih.govresearchgate.net This effect is dependent on TAAR1, as it is absent in TAAR1 knockout mice and potentiated in mice overexpressing the receptor. mdpi.com Similarly, the TAAR1 agonist ulotaront has been shown to increase cumulative wake time and decrease REM sleep in rats. nih.gov

The mechanisms underlying these effects are thought to involve the modulation of key neurotransmitter systems that regulate sleep-wake cycles, particularly the dopaminergic and serotonergic systems. nih.gov The wake-promoting effects of TAAR1 agonism appear to be mediated, at least in part, through dopaminergic neurotransmission. nih.gov Interestingly, while the wake-promoting effects are linked to dopamine receptor activation, the suppression of REM sleep may involve different pathways. nih.gov

Table 2: Preclinical Effects of TAAR1 Agonists on Sleep and Wakefulness

| Compound | Animal Model | Effect on Wakefulness | Effect on REM Sleep | Effect on NREM Sleep | Reference |

|---|---|---|---|---|---|

| Ulotaront | Rats | Increased | Decreased | No significant change | nih.gov |

| RO5263397 | Rodents, Non-human primates | Increased | Decreased | Decreased | nih.govwikipedia.orgnih.govresearchgate.net |

The modulation of the dopaminergic system by TAAR1 agonists has led to investigations into their potential in movement disorders such as Parkinson's disease. Preclinical studies have yielded promising, albeit complex, findings.

In a key study using a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, the TAAR1 agonist RO5166017 was found to counteract L-DOPA-induced rotational behavior and dyskinesia, which are common and debilitating side effects of long-term L-DOPA therapy. nih.gov This suggests that TAAR1 agonism could be a novel approach to mitigate the motor complications associated with the standard treatment for Parkinson's disease. The same study, however, also indicated that this TAAR1 agonist might aggravate the underlying neurodegenerative process induced by 6-OHDA in a different experimental paradigm. nih.gov

Further supporting a role for TAAR1 in modulating motor control, research has shown that TAAR1 activation can influence glutamatergic neurotransmission in the striatum, a brain region critical for motor function. nih.gov The investigational drug ulotaront, a TAAR1 agonist, is currently undergoing clinical evaluation for the treatment of psychosis associated with Parkinson's disease. wikipedia.orgnih.gov Preclinical data suggest that ulotaront does not worsen motor symptoms of parkinsonism, a significant advantage over many current antipsychotic medications that can exacerbate motor deficits. nih.gov

Table 3: Preclinical Findings of TAAR1 Agonists in Models of Parkinsonism

| Compound | Animal Model | Key Finding | Reference |

|---|---|---|---|

| RO5166017 | 6-OHDA rat model of Parkinson's disease | Counteracted L-DOPA-induced rotation and dyskinesia. | nih.gov |

| Ulotaront | General preclinical assessment | Does not appear to worsen motor symptoms of parkinsonism. | nih.gov |

Methodological Considerations and Future Research Directions for Taar1 Agonist 1 Hydrochloride

Advanced In Vitro and In Vivo Methodologies for TAAR1 Agonist Evaluation

To thoroughly understand the mechanism and potential applications of TAAR1 agonist 1 (hydrochloride), researchers employ a range of advanced laboratory and animal model-based methodologies.

Trace Amine-Associated Receptor 1 (TAAR1) is known to activate multiple intracellular signaling cascades, primarily through Gs and Gq proteins consensus.appmedchemexpress.com. Functional assays are critical for dissecting which of these pathways a specific agonist, like TAAR1 agonist 1 (hydrochloride), preferentially activates. Activation of TAAR1 by an agonist can lead to the production of cAMP and also trigger a G protein-independent pathway involving β-arrestin2 wikipedia.orgnih.gov.

Key functional assays include:

cAMP Assays: Measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) is a primary method to quantify the activation of the Gs pathway. CRE-luciferase reporter assays, which are sensitive to cAMP levels, are commonly used in TAAR1-transfected cell lines (e.g., HEK293 cells) to characterize agonist activity nih.gov.

Phosphorylation Assays: Western blot or ELISA-based techniques can measure the phosphorylation of downstream signaling proteins like extracellular signal-regulated kinase (ERK) 1/2 and protein kinase B (AKT), which are modulated by TAAR1 activation nih.gov.

Transcription Factor Activation Assays: Luciferase reporter assays can also be used to measure the activity of transcription factors such as CREB and NFAT, which have been identified as downstream targets of TAAR1 signaling nih.gov.

These assays allow for a detailed molecular profile of an agonist's action at the receptor, which is fundamental to understanding its potential therapeutic effects and for exploring concepts like ligand bias.

Table 1: Functional Assays for TAAR1 Signaling

| Signaling Pathway | Key Downstream Mediator(s) | Typical Assay Method |

| Gs-Protein Coupled | cAMP | CRE-Luciferase Reporter Assay |

| Gq-Protein Coupled | Phospholipase C, IP3, DAG | Calcium mobilization assays |

| ERK/MAPK Pathway | ERK1/2 Phosphorylation | Western Blot, ELISA |

| PI3K/AKT Pathway | AKT Phosphorylation | Western Blot, ELISA |

| β-Arrestin Pathway | β-arrestin2 recruitment | BRET/FRET-based assays |

| Transcription Factors | CREB, NFAT | Luciferase Reporter Assays |

To assess how TAAR1 activation affects neurotransmitter systems in a living organism, researchers utilize advanced neurochemical measurement techniques. TAAR1 agonists are known to modulate dopaminergic, serotonergic, and glutamatergic circuits mdpi.com.

In Vivo Microdialysis: This technique is extensively used to measure extracellular levels of neurotransmitters like dopamine (B1211576) in specific brain regions, such as the nucleus accumbens nih.gov. Studies have shown that TAAR1 partial agonists can inhibit methamphetamine-induced increases in extracellular dopamine, demonstrating the receptor's role in modulating the dopamine system nih.gov. This method is crucial for understanding how a compound like TAAR1 agonist 1 (hydrochloride) might normalize aberrant neurotransmitter activity in disease models.

Amperometry: While not explicitly detailed in the context of TAAR1 agonist 1 (hydrochloride) in the provided sources, amperometry is a valuable technique that offers higher temporal resolution than microdialysis. It can measure real-time changes in neurotransmitter release, providing dynamic insights into the effects of TAAR1 agonists on synaptic function.

These techniques are vital for linking the receptor-level activity of an agonist to its physiological effects on brain chemistry.

The therapeutic potential of a TAAR1 agonist is ultimately determined by its effects on behavior. Preclinical studies use a battery of advanced behavioral paradigms in animal models to assess efficacy across different domains relevant to psychiatric disorders.

Psychosis Models: TAAR1 agonists are evaluated for their ability to counteract hyperlocomotion induced by dopamine-releasing agents (e.g., amphetamine) or NMDA receptor antagonists (e.g., PCP), which model positive symptoms of schizophrenia mdpi.com.

Cognitive Function Tests: Pro-cognitive effects are assessed in paradigms such as the attention set-shift task in rats and the object retrieval task in non-human primates, which measure executive function and cognitive performance, respectively mdpi.com.

Sensory Gating Models: Deficits in prepulse inhibition (PPI) of the startle reflex are a key feature of schizophrenia. The ability of a TAAR1 agonist to rescue these deficits is a strong indicator of antipsychotic-like potential mdpi.com.

Addiction and Reward Models: To evaluate effects on substance use disorders, paradigms like drug self-administration and cue-induced reinstatement of drug-seeking are employed nih.gov.

Table 2: Behavioral Paradigms for TAAR1 Agonist Evaluation

| Therapeutic Endpoint | Behavioral Paradigm Example | Species | Measured Effect |

| Antipsychotic (Positive Symptoms) | Amphetamine/PCP-Induced Hyperactivity | Rodents | Reduction of hyperlocomotion mdpi.com |

| Antipsychotic (Sensory Gating) | Prepulse Inhibition (PPI) | Rodents | Reversal of sensory gating deficits mdpi.com |

| Pro-cognitive | Attention Set-Shift Task | Rats | Reversal of executive function deficits mdpi.com |

| Pro-cognitive | Object Retrieval Task | Non-Human Primates | Increased accuracy in cognitive performance mdpi.com |

| Anti-addictive | Methamphetamine Self-Administration | Rats | Blockade of drug self-administration nih.gov |

| Anti-addictive | Cue-Induced Reinstatement | Rodents | Attenuation of drug-seeking behavior nih.gov |

Neuroimaging techniques provide a systems-level view of how TAAR1 agonists impact brain function. These methods help to identify the specific neural circuits modulated by the compound.

Pharmacological Magnetic Resonance Imaging (phMRI): This technique has been used to map changes in brain perfusion following the administration of TAAR1 agonists. Studies have revealed a pattern of activation in cortico-limbic areas and deactivation in subcortical structures, providing insight into the large-scale neural networks affected nih.gov.

Functional Magnetic Resonance Imaging (fMRI): While more common in human trials, fMRI can be adapted for preclinical studies to investigate how TAAR1 agonists modulate brain activity during specific tasks, linking neurocircuit function to behavior nih.gov.

These imaging approaches are crucial for confirming that the behavioral effects of a TAAR1 agonist are mediated by the intended neural circuits and for providing translational biomarkers for clinical trials.

Importance of Species-Specific Pharmacological Differences of TAAR1 Ligands

A significant challenge in the development of TAAR1 ligands is the marked pharmacological differences observed between species consensus.appwikipedia.org. Compounds that are potent TAAR1 agonists in rodents often exhibit much lower potency or may even be inactive at the human TAAR1 receptor wikipedia.org. This species specificity complicates the translation of promising preclinical findings from animal models to human clinical trials consensus.appnih.gov. Therefore, early characterization of a compound's activity at the human TAAR1 (hTAAR1) is essential. The development of TAAR1 agonist 1 (hydrochloride) and other novel agents must prioritize validation across species to increase the likelihood of clinical success medchemexpress.com.

Exploration of Ligand Bias and Functional Selectivity for Differentiated Therapeutic Profiles

The concept of functional selectivity, or ligand bias, has emerged as a key consideration in modern drug discovery nih.gov. This phenomenon describes the ability of a ligand to preferentially activate one of a receptor's several signaling pathways over others nih.gov. For TAAR1, which signals through both Gs and Gq proteins, as well as potentially through β-arrestin pathways, ligand bias offers an opportunity to develop drugs with more refined therapeutic effects and potentially fewer side effects consensus.appnih.gov.

Recent structural biology studies have revealed that targeting specific residues within a secondary binding pocket of the TAAR1 receptor can modulate signaling preference medchemexpress.com. For instance, it is possible to design agonists that are preferential for the Gs pathway or the Gq pathway, the latter of which may be particularly beneficial for treating schizophrenia medchemexpress.com. By systematically evaluating new compounds like TAAR1 agonist 1 (hydrochloride) for such biases, researchers can aim to create a new generation of psychiatric medications with highly tailored and optimized therapeutic profiles medchemexpress.com.

Investigation of TAAR1 Agonists as Adjunctive Treatments with Existing Pharmacotherapies

The distinct mechanism of action of Trace Amine-Associated Receptor 1 (TAAR1) agonists, which does not rely on direct dopamine D2 or serotonin (B10506) 5-HT2A receptor antagonism, positions them as promising candidates for adjunctive therapy in combination with existing pharmacotherapies for neuropsychiatric disorders. consensus.appnih.gov Research has begun to explore the synergistic potential of combining TAAR1 agonists with established antipsychotic medications, aiming to enhance therapeutic efficacy and potentially mitigate side effects.

Preclinical studies have provided a strong rationale for this approach. For instance, research has demonstrated that TAAR1 agonism can potentiate the antipsychotic-like properties of atypical antipsychotics such as olanzapine (B1677200) and risperidone. nih.gov This suggests that a lower dose of the conventional antipsychotic might be effective when used in combination with a TAAR1 agonist, which could, in turn, reduce the burden of dose-dependent side effects commonly associated with these medications, such as extrapyramidal symptoms and metabolic changes. nih.govnih.gov

The potential for TAAR1 agonists to modulate dopamine systems without directly blocking D2 receptors is a key aspect of their utility as adjunctive agents. nih.gov They are thought to act as modulators of dopaminergic activity, which could complement the action of D2 receptor antagonists. nih.govnih.gov For example, one of the TAAR1 agonists, ulotaront, also exhibits partial agonist activity at the 5-HT1A receptor, a target that may contribute to reducing extrapyramidal side effects and improving mood and negative symptoms. nih.gov This dual activity could provide additional benefits when combined with traditional antipsychotics.

Future research in this area will likely focus on identifying the optimal combinations of TAAR1 agonists and existing drugs, as well as determining the most effective dosing strategies to maximize therapeutic gain while minimizing adverse effects. Clinical trials designed to evaluate these combination therapies will be crucial in establishing their real-world efficacy and safety.

Genetic Approaches to Elucidate TAAR1 Function and Disease Association

Genetic research has been instrumental in uncovering the role of TAAR1 in both normal physiological function and various pathological conditions. These approaches range from studies of genetic variations in human populations to the use of genetically modified animal models.

Human genetic studies have identified associations between variations in the TAAR1 gene and an increased susceptibility to neuropsychiatric disorders. The gene for TAAR1 is located on chromosome 6q23, a region that has been linked to a higher risk for schizophrenia and bipolar disorder. nih.govacs.org Research has identified several rare mutations and single nucleotide polymorphisms (SNPs) in the TAAR1 gene in patients with these conditions. nih.goveurekalert.org Some of these genetic variants can lead to impaired receptor function, which may disrupt critical brain signaling pathways and contribute to the development of mental health disorders. eurekalert.orgelsevierpure.complos.org For example, specific SNPs in the human TAAR1 gene have been shown to result in receptors with reduced or no function. elsevierpure.complos.org These findings suggest that an individual's genetic makeup concerning TAAR1 could influence their predisposition to certain diseases and their response to TAAR1-targeted therapies. eurekalert.org

A significant tool in elucidating TAAR1 function has been the development of TAAR1 knockout (KO) animal models, primarily in mice. By observing the phenotype of mice lacking a functional TAAR1 gene, researchers can infer the receptor's role. TAAR1-KO mice exhibit a range of behavioral and neurochemical abnormalities relevant to psychiatric disorders. For instance, these mice show an enhanced locomotor response to amphetamine and a deficit in prepulse inhibition, a measure of sensorimotor gating that is impaired in individuals with schizophrenia. mdpi.comnih.gov Furthermore, TAAR1-KO mice display increased aggression, altered grooming behaviors, and changes in the regulation of serotonin in the frontal cortex. nih.govresearchgate.net Electrophysiological studies in TAAR1-KO mice have revealed increased firing rates of dopaminergic neurons in the ventral tegmental area (VTA), supporting the role of TAAR1 in modulating dopamine systems. mdpi.com These knockout models have been invaluable in dissecting the complex in vivo functions of TAAR1 and in the preclinical validation of TAAR1 agonists. mdpi.comfrontiersin.orgmdpi.com

Future genetic research will likely involve larger-scale human genetic studies to more definitively link specific TAAR1 variants to disease risk and treatment outcomes. eurekalert.org This could pave the way for personalized medicine approaches, where genetic screening for TAAR1 mutations could help tailor psychiatric care. eurekalert.org Further refinement of animal models, including the investigation of specific TAAR variants, will continue to provide deeper insights into the receptor's function in health and disease.

Interactive Data Tables

Table 1: Summary of Key Findings from TAAR1 Knockout (KO) Mouse Studies

| Phenotypic Observation | Neurotransmitter System Implicated | Relevance to Psychiatric Disorders | Reference(s) |

| Enhanced locomotor response to amphetamine | Dopamine | Psychosis, Substance Use Disorder | mdpi.comnih.gov |

| Deficit in prepulse inhibition | Sensorimotor Gating | Schizophrenia | nih.gov |

| Increased aggressive behavior | Serotonin | Aggression, Mood Disorders | nih.gov |

| Altered self-grooming patterns | Serotonin, Dopamine | Obsessive-Compulsive Disorder, Schizophrenia | nih.govresearchgate.net |

| Increased firing of VTA dopaminergic neurons | Dopamine | Schizophrenia, Psychosis | mdpi.com |

| Altered sleep-wake cycle | Monoaminergic Systems | Sleep Disorders, Depression | nih.gov |

| Changes in gut microbiota composition | Host-Microbiota Interaction | Gut-Brain Axis, Metabolic Disorders | mdpi.com |

Table 2: Human Genetic Studies on TAAR1 and Disease Association

| Genetic Finding | Associated Disorder(s) | Functional Consequence | Reference(s) |

| TAAR1 gene locus (6q23) linkage | Schizophrenia, Bipolar Disorder | Susceptibility locus | nih.govacs.org |

| Rare TAAR1 mutations | Schizophrenia, Bipolar Disorder | Impaired receptor function | nih.goveurekalert.org |

| Single Nucleotide Polymorphisms (SNPs) | Schizophrenia, Addiction | Sub-functional or non-functional receptors | elsevierpure.complos.org |

| rs8192620 SNP | Methamphetamine and Heroin Abuse | Potential role in impulsivity | springermedizin.de |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.